molecular formula C17H23N3O5 B3027437 tert-Butyl 1-(3-nitrobenzoyl)piperidin-4-ylcarbamate CAS No. 1286274-65-4

tert-Butyl 1-(3-nitrobenzoyl)piperidin-4-ylcarbamate

Cat. No.: B3027437
CAS No.: 1286274-65-4
M. Wt: 349.4
InChI Key: OKHUOKJXKZFMFU-UHFFFAOYSA-N
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Description

This compound features a piperidine core, a nitrobenzoyl moiety, and a tert-butyl carbamate group, which together contribute to its distinctive chemical properties.

Preparation Methods

The synthesis of tert-Butyl 1-(3-nitrobenzoyl)piperidin-4-ylcarbamate typically involves multiple steps, starting with the preparation of the piperidine core. The piperidine is then functionalized with a nitrobenzoyl group through a nucleophilic substitution reaction. Finally, the tert-butyl carbamate group is introduced via a carbamation reaction. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Tert-Butyl 1-(3-nitrobenzoyl)piperidin-4-ylcarbamate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitrobenzoyl group can be replaced with other functional groups. Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines.

Scientific Research Applications

Tert-Butyl 1-(3-nitrobenzoyl)piperidin-4-ylcarbamate has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It serves as a probe to study biological processes involving piperidine derivatives.

    Medicine: It has potential therapeutic applications due to its unique chemical structure.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 1-(3-nitrobenzoyl)piperidin-4-ylcarbamate involves its interaction with specific molecular targets. The nitrobenzoyl moiety can participate in electron transfer reactions, while the piperidine core can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Tert-Butyl 1-(3-nitrobenzoyl)piperidin-4-ylcarbamate can be compared with other similar compounds, such as:

    tert-Butyl 1-(4-nitrobenzoyl)piperidin-4-ylcarbamate: Similar structure but with a different position of the nitro group.

    tert-Butyl 1-(3-nitrobenzoyl)piperidin-3-ylcarbamate: Similar structure but with a different position of the piperidine ring

Properties

IUPAC Name

tert-butyl N-[1-(3-nitrobenzoyl)piperidin-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O5/c1-17(2,3)25-16(22)18-13-7-9-19(10-8-13)15(21)12-5-4-6-14(11-12)20(23)24/h4-6,11,13H,7-10H2,1-3H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKHUOKJXKZFMFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801139074
Record name Carbamic acid, N-[1-(3-nitrobenzoyl)-4-piperidinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801139074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286274-65-4
Record name Carbamic acid, N-[1-(3-nitrobenzoyl)-4-piperidinyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1286274-65-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[1-(3-nitrobenzoyl)-4-piperidinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801139074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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